Compound Description: BPTC is a biologically active compound investigated for its potential anticancer properties. []
Relevance: BPTC shares the core structure of a thiophene ring with a carboxylate group at the 2-position and a phenyl ring at the 4-position with Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate. The key difference lies in the substitution on the 3-position of the thiophene ring. While BPTC has an amino group, the target compound possesses a (3-ethylphenyl)sulfamoyl group. []
Compound Description: CPTC is another biologically active compound studied alongside BPTC for its potential as an anticancer agent. []
Relevance: Similar to BPTC, CPTC shares the core thiophene-carboxylate-phenyl structure with Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate. The primary difference is the presence of an amino group at the 3-position of the thiophene in CPTC compared to the (3-ethylphenyl)sulfamoyl group in the target compound. []
Compound Description: GSK0660 is a known inhibitor of Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). []
Relevance: GSK0660 and Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate both belong to the sulfamoylthiophene-2-carboxylate class of compounds. They share a sulfamoyl group at the 3-position of the thiophene ring, with further substitution on the nitrogen. GSK0660 has a 2-methoxy-4-(phenylamino)phenyl substituent, while the target compound has a 3-ethylphenyl group. []
Compound Description: ST247 is a high-affinity derivative of GSK0660 and acts as a PPARβ/δ-selective inverse agonist. It demonstrates improved potency in interacting with corepressors and inhibiting agonist-induced PPARβ/δ activity compared to GSK0660. [, ]
Relevance: ST247 shares a close structural relationship with Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, both featuring the sulfamoylthiophene-2-carboxylate core. The difference lies in the substituent on the sulfamoyl nitrogen. ST247 has a 4-(hexylamino)-2-methoxyphenyl group, while the target compound has a 3-ethylphenyl group. [, ]
Compound Description: PT-S58 is another high-affinity derivative of GSK0660. Unlike ST247 (an inverse agonist), PT-S58 acts as a pure PPARβ/δ antagonist. It efficiently inhibits agonist-induced PPARβ/δ activation but doesn't enhance corepressor interaction. []
Relevance: PT-S58, like Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, belongs to the sulfamoylthiophene-2-carboxylate family. The structural difference arises from the sulfamoyl nitrogen substituent. PT-S58 possesses a 4-(tert-butylamino)-2-methoxyphenyl group, contrasting with the 3-ethylphenyl group in the target compound. []
Compound Description: PT-S264 represents a further development in the series of PPARβ/δ inverse agonists derived from ST247. It exhibits enhanced cellular activity compared to ST247 and achieves biologically relevant plasma concentrations in mice. []
Relevance: PT-S264 shares the core sulfamoylthiophene-2-carboxylate structure with Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate. The distinction arises from the substitution on the sulfamoyl nitrogen. PT-S264 features a 2-(2-ethoxyethoxy)-4-(hexylamino)phenyl group, while the target compound has a 3-ethylphenyl group. []
Compound Description: H05 is a compound identified through a pharmacophore-guided virtual screening approach targeting tubulin polymerization inhibitors. It exhibited cytotoxic effects and inhibited tubulin polymerization with an IC50 of 17.6 μM. []
Relevance: While H05 differs significantly in its overall structure from Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, it shares the common feature of having a phenylthiophene carboxylate core. Both compounds have a phenyl ring directly attached to the thiophene ring, and a carboxylate group is present on the thiophene ring. The primary difference lies in the position of these groups and the additional substituents present in H05. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.